4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzenesulfonamide group. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Dichloro Substituents: Chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzenesulfonamide Group: This involves the reaction of the chlorinated pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine.
N-Methylation and Sec-Butyl Substitution: These steps can be carried out using methyl iodide and sec-butyl bromide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyrazoles with various nucleophiles.
Scientific Research Applications
4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to its sulfonamide structure.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is likely related to its ability to inhibit enzymes that are crucial for bacterial growth and survival. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
4-butan-2-yl-N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2S/c1-5-11(2)12-6-8-13(9-7-12)24(22,23)20(3)10-14-15(17)16(18)21(4)19-14/h6-9,11H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZISPJAALNICLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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